Enhanced Lipophilicity and DMSO Solubility of 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one vs. Allopurinol
The target compound exhibits significantly higher lipophilicity than its unsubstituted analog Allopurinol, as quantified by its LogP value. The target compound has a LogP of -0.63 , compared to Allopurinol's LogP of approximately -1.46 . This 0.83 log unit increase corresponds to a roughly 6.8-fold increase in the compound's partition coefficient, favoring organic phase partitioning. Consequently, this enhanced lipophilicity translates to a much higher measured solubility in DMSO: 25 mg/mL (166.51 mM) for the target compound versus 4.6 mg/mL for Allopurinol , representing a 5.4-fold increase in DMSO solubility.
| Evidence Dimension | Lipophilicity and DMSO Solubility |
|---|---|
| Target Compound Data | LogP: -0.63; DMSO Solubility: 25 mg/mL (166.51 mM) |
| Comparator Or Baseline | Allopurinol (LogP: -1.46 ; DMSO Solubility: 4.6 mg/mL ) |
| Quantified Difference | ΔLogP: +0.83 (~6.8-fold increase in partition coefficient); DMSO Solubility: 5.4-fold increase (25 vs 4.6 mg/mL) |
| Conditions | Predicted LogP; DMSO solubility measured at room temperature with sonication |
Why This Matters
This differential solubility and lipophilicity profile is critical for procurement: it enables more concentrated stock solutions for high-throughput screening and facilitates downstream synthetic steps in organic solvents, directly impacting workflow efficiency.
